Cyclohexyne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

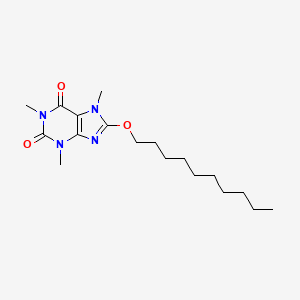

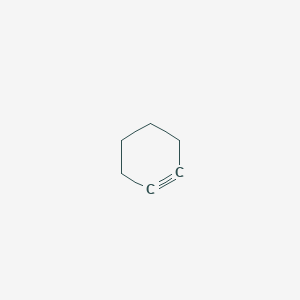

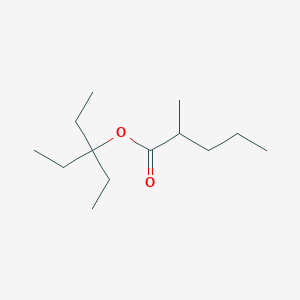

Cyclohexyne is a fascinating organic compound characterized by its cyclic structure and the presence of a triple bond. It is a member of the cycloalkyne family, which are cyclic hydrocarbons containing one or more triple bonds. This compound, specifically, has the molecular formula C₆H₈ and is known for its high reactivity due to the strain induced by the triple bond within the six-membered ring.

准备方法

Cyclohexyne can be synthesized through several methods, primarily involving elimination reactions. One common synthetic route is the dehydrohalogenation of 1-halo-cyclohexanes, such as 1-chlorocyclohexane or 1-bromocyclohexane. This reaction typically requires a strong base, such as potassium tert-butoxide, to facilitate the elimination of hydrogen halide, resulting in the formation of this compound .

Another method involves the elimination of water from cyclohexanol or cyclohexyl tosylate through E1 or E2 elimination reactions. These reactions often require acidic or basic conditions and elevated temperatures to proceed efficiently .

化学反应分析

Cyclohexyne, being an alkyne, undergoes a variety of chemical reactions typical of this class of compounds. These include:

-

Addition Reactions: : this compound readily participates in addition reactions due to the presence of the triple bond. Common addition reactions include hydrogenation, where hydrogen gas is added in the presence of a metal catalyst (such as palladium or nickel), resulting in the formation of cyclohexane . Halogenation is another example, where halogens like bromine or chlorine add across the triple bond to form dihalo-cyclohexanes .

-

Oxidation Reactions: : this compound can undergo oxidation reactions, often using reagents like potassium permanganate or ozone. These reactions typically result in the cleavage of the triple bond and the formation of carboxylic acids or ketones .

-

Cycloaddition Reactions: : this compound is known for its high reactivity in cycloaddition reactions, such as the [3+2] cycloaddition with azides or diazo compounds. These reactions proceed through highly asynchronous transition states and result in the formation of heterocyclic compounds .

科学研究应用

Cyclohexyne has several applications in scientific research, particularly in organic chemistry:

-

Synthesis of Complex Molecules: : Due to its high reactivity, this compound is used as a building block in the synthesis of various complex molecules, including pharmaceuticals, polymers, resins, and dyes .

-

Reaction Mechanism Studies: : this compound serves as a model compound in studies of reaction mechanisms, helping researchers understand the behavior of strained cyclic alkynes in different chemical environments .

-

Spectroscopy Standards: : In spectroscopy, this compound is often used as a reference compound due to its well-defined structure and characteristic reactions .

作用机制

The high reactivity of cyclohexyne can be attributed to the strain induced by the triple bond within the six-membered ring. This strain creates a high electron density at the acetylenic carbons, making them highly reactive towards electrophiles. In cycloaddition reactions, for example, the reaction is initiated by the formation of a pseudoradical center at one of the acetylenic carbons, which promotes the formation of new bonds with minimal energy input .

相似化合物的比较

Cyclohexyne can be compared to other cyclic alkynes and alkenes:

-

Cyclohexane: : Unlike this compound, cyclohexane is a saturated hydrocarbon with no double or triple bonds. It is less reactive and is commonly used as a non-polar solvent .

-

Cyclohexene: : Cyclohexene contains a double bond instead of a triple bond, making it less strained and less reactive than this compound. It undergoes similar addition reactions but with lower reactivity .

-

Cyclopentyne: : Cyclopentyne is another cyclic alkyne, but with a five-membered ring. It shares similar reactivity with this compound but is less commonly used due to its higher strain and instability .

This compound stands out due to its unique combination of ring strain and high reactivity, making it a valuable compound in both industrial and research applications.

属性

CAS 编号 |

1589-69-1 |

|---|---|

分子式 |

C6H8 |

分子量 |

80.13 g/mol |

IUPAC 名称 |

cyclohexyne |

InChI |

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H2 |

InChI 键 |

AAFFTDXPYADISO-UHFFFAOYSA-N |

规范 SMILES |

C1CCC#CC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)

![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)